Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride - 39640-05-6

Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride

Catalog Number: EVT-3400859
CAS Number: 39640-05-6
Molecular Formula: C10H15Cl2N3O
Molecular Weight: 264.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(pyridin-4-yl)methanone

  • Compound Description: This compound shares a pyridin-4-yl)methanone moiety with the target compound. It was synthesized through the condensation of 3-acetyl-6-chloro-1H-cinnolin-4-one with isonicotinic acid hydrazide. []
  • Relevance: The shared pyridin-4-yl)methanone moiety suggests a structural relationship with Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride. The key difference lies in the replacement of the piperazine ring in the target compound with an 8-chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl group. []

(5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone Monohydrate

  • Compound Description: This compound, like the target compound, features a (pyridin-4-yl)methanone group in its structure. []
  • Relevance: The presence of the (pyridin-4-yl)methanone moiety links this compound structurally to Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride. The difference lies in the substitution of the piperazine ring in the target compound with a 5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl group. []

methanone

  • Compound Description: This compound also shares the (pyridin-4-yl)methanone group found in the target compound. It was synthesized by reacting an α,β-unsaturated ketone with isonicotinic acid hydrazide. []
  • Relevance: The common (pyridin-4-yl)methanone structure points to a structural relationship with Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride. The distinction is the substitution of the piperazine ring in the target compound with a [5-(1,3-diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-yl] group. []

[4-(4-Aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone

  • Compound Description: This novel organic compound was investigated for its corrosion inhibition properties on mild steel in acidic environments. []
  • Relevance: While it shares a piperazin-1-yl)methanone structural motif with Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride, a key difference is the replacement of the pyridin-4-yl group with a furan-2-yl group. Additionally, this compound features a 4-(4-aminobenzene-1-sulfonyl) substituent on the piperazine ring. []

2-Nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines

  • Compound Description: This group of compounds acts as inhibitors of the Aedes aegypti Kir1 (AeKir1) channel, a target for disrupting mosquito renal functions. []

methanone Derivatives

  • Compound Description: This series includes four synthesized compounds: methanone (1), methanone (2), methanone (3), and methanone (4). They were synthesized and characterized using spectroscopic techniques, and their crystal structures were determined. []
  • Relevance: These compounds are structurally analogous to Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride, with a shared piperazin-1-yl)methanone core structure. The primary difference lies in the replacement of the pyridin-4-yl group in the target compound with a thieno[2,3-c]pyridin-5-yl group. Additionally, these derivatives feature various aryl substituents at the 4-position of the piperazine ring. []

(4-(Bis(4-Fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone Hydrochloride (LDK1229)

  • Compound Description: LDK1229 functions as a potent inverse agonist of the cannabinoid receptor type 1 (CB1). It exhibits anorectic effects but, unlike first-generation CB1 inverse agonists, has a distinct chemical scaffold that may lead to fewer side effects. []
  • Relevance: Although LDK1229 doesn't share the pyridin-4-yl)methanone core of Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride, it contains a structurally similar piperazin-1-yl)methanone moiety. The key difference is the cyclohexyl group attached to the carbonyl instead of the pyridin-4-yl group present in the target compound. Moreover, LDK1229 has a bis(4-fluorophenyl)methyl substituent on the piperazine ring. []

[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone (JNJ-42226314)

  • Compound Description: This compound acts as a reversible and selective inhibitor of monoacylglycerol lipase (MAGL). By preventing the breakdown of the endocannabinoid 2-arachidonoylglycerol, it indirectly activates cannabinoid receptors and demonstrates therapeutic potential for mood, pain, and inflammation. []
  • Relevance: Despite the absence of the pyridin-4-yl)methanone structure found in Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride, JNJ-42226314 shares a structural resemblance due to its piperazine ring linked via a carbonyl group to another nitrogen-containing heterocycle (azetidine). The difference lies in the substitution of the pyridin-4-yl group with a complex [1-(4-fluorophenyl)indol-5-yl] moiety. Furthermore, JNJ-42226314 has a thiazole-2-carbonyl substituent on the piperazine ring. []

[4-(4-Fluorobenzyl)piperazin-1-yl]‐(3-chloro-2-nitro-phenyl)methanone (26)

  • Compound Description: Compound 26 is a competitive inhibitor of tyrosinase (TYR), an enzyme involved in melanin production. It displays significantly higher activity compared to kojic acid, a known TYR inhibitor. Notably, it exhibits antimelanogenic effects on B16F10 cells without significant cytotoxicity. []
  • Relevance: Though lacking the pyridin-4-yl group of Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride, compound 26 shares a structural similarity by possessing a piperazin-1-yl)methanone moiety. The difference lies in the substitution of the pyridin-4-yl with a 3-chloro-2-nitro-phenyl group. Additionally, compound 26 features a 4-fluorobenzyl substituent on the piperazine ring. []

2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690)

  • Compound Description: GLPG1690 represents a first-in-class autotaxin inhibitor. It's currently under clinical evaluation for treating idiopathic pulmonary fibrosis due to its ability to reduce lysophosphatidic acid levels and attenuate fibrosis progression. []
  • Relevance: Despite not directly featuring the piperazin-1-yl)methanone core of Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride, GLPG1690 bears a structural resemblance. It incorporates a piperazine ring linked through an ethyl spacer to an imidazo[1,2-a]pyridine system. This connection resembles the piperazin-1-yl)methanone motif, but with an ethyl bridge instead of the carbonyl. Furthermore, GLPG1690 possesses various complex substituents on the piperazine and imidazo[1,2-a]pyridine moieties. []

[Propane-1,3-diylbis(piperidine-4,1-diyl)]bis[(pyridin-4-yl)methanone]

  • Compound Description: This compound, containing two (pyridin-4-yl)methanone units linked by a propane-1,3-diylbis(piperidine-4,1-diyl) spacer, forms co-crystals with isophthalic acid and 4,4′-oxydibenzoic acid. These structures were analyzed to understand the intermolecular interactions and crystal packing. [, ]

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride (K-604)

  • Compound Description: K-604 is a potent and water-soluble inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1). It exhibits high selectivity for ACAT-1 over ACAT-2 and demonstrates potential for treating diseases associated with ACAT-1 overexpression. []
  • Relevance: While not directly possessing the piperazin-1-yl)methanone core structure found in Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride, K-604 shares a structural similarity. It incorporates a piperazine ring connected via an ethyl linker to a 1H-benzo[d]imidazole moiety. This connection resembles the piperazin-1-yl)methanone motif, with an ethyl bridge replacing the carbonyl. K-604 features various substituents on the piperazine, 1H-benzo[d]imidazole, and pyridin-3-yl groups. []

(2-Substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone Derivatives

  • Compound Description: This series comprises novel compounds synthesized from the reaction of 2-substituted-4-methylthiazole-5-carboxylic acid with N-substituted benzyl piperazine. These derivatives were designed and evaluated for their in vitro antibacterial activity. []
  • Relevance: These derivatives share a structural resemblance to Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride by having a piperazin-1-yl)methanone core structure. The difference lies in replacing the pyridin-4-yl group in the target compound with a 2-substituted-4-methylthiazol-5-yl group. Additionally, these derivatives possess various substituents on the piperazine ring. []

[4-(3-Fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678)

  • Compound Description: RG1678 is a potent and selective glycine transporter 1 (GlyT1) inhibitor. It demonstrated beneficial effects in treating schizophrenic patients during a phase II clinical trial, highlighting its potential as a novel therapeutic agent for schizophrenia. []
  • Relevance: While not directly containing the pyridin-4-yl)methanone core structure found in Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride, RG1678 shares a structural similarity. It incorporates a piperazine ring connected via a carbonyl group to a substituted phenyl group. The key difference lies in the absence of the pyridin-4-yl group and the presence of a complex [5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl] moiety attached to the carbonyl. Furthermore, RG1678 has a 3-fluoro-5-trifluoromethylpyridin-2-yl substituent on the piperazine ring. []

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

  • Compound Description: This compound is structurally related to Imatinib, a tyrosine kinase inhibitor used to treat leukemia. []
  • Relevance: While this compound doesn't share the core piperazin-1-yl)methanone structure with Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride, it contains a 4-methylpiperazin-1-yl group connected to a phenyl ring via a methylene bridge. This connection bears a resemblance to the target compound's core structure but lacks the carbonyl group. []

((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone (PF-00734200)

  • Compound Description: PF-00734200 is a dipeptidyl peptidase IV (DPP-IV) inhibitor that advanced to phase 3 clinical trials for treating type 2 diabetes. Its disposition and metabolism have been extensively studied in rats, dogs, and humans. [, ]
  • Relevance: Although PF-00734200 lacks the pyridin-4-yl)methanone core of Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride, it exhibits a structural resemblance due to the presence of a piperazine ring. In PF-00734200, the piperazine is substituted with a pyrimidin-2-yl group and incorporated within a larger molecular framework featuring pyrrolidine rings and a methanone linker. [, ]

1-[1-(4-Chlorobenzenesulfonyl)-1H-indole-3-yl]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one

  • Compound Description: This compound was synthesized via an aza-Michael addition reaction and subsequently tested for its binding affinity to the 5-HT6 receptor, although it showed poor affinity. [, ]
  • Relevance: Despite not directly containing the pyridin-4-yl)methanone core of Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride, this compound displays structural similarities. It incorporates a piperazin-1-yl group connected to a propan-1-one moiety. The key difference lies in the substitution of the pyridin-4-yl group with a complex [1-(4-chlorobenzenesulfonyl)-1H-indole-3-yl] moiety and the presence of a propylene spacer between the piperazine and carbonyl group. Additionally, the pyridine ring in this compound is a pyridin-2-yl, unlike the pyridin-4-yl in the target compound. [, ]

(1-Substituted benzenesulfonyl-1H-indol-5-yl)-(4-substituted piperazin-1-yl)methanone Derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for binding affinity to 5-HT6 receptors. While showing mild to moderate potency, they represent initial hits for further modifications in drug discovery efforts. []

(3-Cyano-1H-indol-7-yl)-[4-(4-fluorophenethyl)piperazin-1-yl]methanone Hydrochloride

  • Compound Description: This compound exhibits antagonistic activity towards the 5-HT2A receptor. Various crystalline forms, including forms B and hydrochloride, have been identified and characterized. [, ]
  • Relevance: Despite lacking the pyridin-4-yl group present in Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride, this compound shares a structural resemblance due to its piperazin-1-yl)methanone moiety. The difference lies in the substitution of the pyridin-4-yl group with a 3-cyano-1H-indol-7-yl moiety. Furthermore, this compound has a 4-fluorophenethyl substituent on the piperazine ring. [, ]

(3-Cyano-1H-indol-7-yl)-[4-(4-fluorophenethyl)piperazin-1-yl]methanone Phosphate

  • Compound Description: This compound has been crystallized in novel forms and formulated into pharmaceutical compositions. The phosphate salt, particularly form X-17526M, is of interest. [, , ]
  • Relevance: This compound shares a close structural resemblance with Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride, differing only in the replacement of the pyridin-4-yl group with a 3-cyano-1H-indol-7-yl group. The 4-fluorophenethyl substituent on the piperazine ring further contributes to its structural similarity. [, , ]

(4-tert-butylpiperazin-2-yl)(piperazin-1-yl)methanone-n-carboxamide Derivatives

  • Compound Description: This group of compounds acts as CCR2b receptor antagonists, potentially useful for treating inflammatory disorders and neuropathic pain. []
  • Relevance: While these compounds share a piperazin-1-yl)methanone structural motif with Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride, they lack the pyridin-4-yl group. Instead, they feature a 4-tert-butylpiperazin-2-yl substituent on the carbonyl group and an n-carboxamide group on the piperazine ring. []

6-Methyl-4-(3-Phenyl-Pyridine-4-Yl-Methanone-1-H-Pyrazoyl)-2-Thio-N-Substituted Phenyl Pyrimide-5-Carboxamide Derivatives

  • Compound Description: This series of pyrimidine derivatives, synthesized using a Biginelli reaction, holds potential for various medicinal and other applications. []
  • Relevance: Although these compounds don't share the core piperazin-1-yl)methanone structure of Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride, they contain a pyridin-4-yl)methanone moiety within their structure. []

{2-[1-(3,5-Bis-trifluoromethylbenzyl)-5-pyridin-4-yl-1H-[1,2,3]triazol-4-yl]-pyridin-3-yl}-(2-chlorophenyl)methanone

  • Compound Description: This compound has been crystallized in a novel form that offers high crystallinity and scalability for commercial production. []
  • Relevance: While this compound doesn’t possess the piperazin-1-yl)methanone core structure of Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride, it does contain a (pyridin-3-yl)(2-chlorophenyl)methanone moiety, which bears a structural resemblance to the target compound's pyridin-4-yl)methanone moiety. The difference lies in the substitution of the piperazine ring and the position of the nitrogen atom on the pyridine ring. []

(1-(4-Fluorophenyl)-1H-indol-5-yl)-(3-(4-(thiazole-2-carbonyl)piperazin-1-yl)azetidin-1-yl)methanone Hydrochloride

  • Compound Description: A crystalline hydrochloride salt form of this compound shows potential for treating pain, metabolic disorders, obesity, hyperphagia, and diabetes. []
  • Relevance: Although it lacks the pyridin-4-yl group present in Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride, this compound shares a structural similarity due to its piperazin-1-yl) moiety incorporated into a larger structure with a methanone linker. The difference lies in the complex substituents attached to the piperazine ring and the methanone group. []

Properties

CAS Number

39640-05-6

Product Name

Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride

IUPAC Name

piperazin-1-yl(pyridin-4-yl)methanone;dihydrochloride

Molecular Formula

C10H15Cl2N3O

Molecular Weight

264.15 g/mol

InChI

InChI=1S/C10H13N3O.2ClH/c14-10(9-1-3-11-4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2;2*1H

InChI Key

QBPKUQIUNJYTGA-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C(=O)C2=CC=NC=C2.Cl.Cl

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=NC=C2.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.